Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate
Description
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate is a structurally complex organic compound featuring a phenyl ring substituted with both an amino group and a cyclohexyl-(2-methylpropyl)amino moiety, linked to a butanoate ester. The synthesis of analogous compounds (e.g., thiourea derivatives, amino esters) involves Michael additions, nucleophilic substitutions, and cyclization reactions, as seen in related studies .
Properties
IUPAC Name |
methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-15(2)14-23(18-8-6-5-7-9-18)20-11-10-17(13-19(20)22)16(3)12-21(24)25-4/h10-11,13,15-16,18H,5-9,12,14,22H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDYFFKFCBTDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C(C)CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate typically involves multiple steps. One common method includes the reaction of 3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound emphasizes steric bulk via cyclohexyl and 2-methylpropyl groups, likely enhancing lipophilicity and membrane permeability compared to smaller analogs like the trifluoroethylamino derivative .
- Brecanavir shares the 2-methylpropyl group but incorporates a sulfonamide linkage instead of a direct amino group, which may reduce basicity and alter pharmacokinetics .
- Thiourea derivatives (e.g., 18i) prioritize hydrogen-bonding interactions via thiourea and triazole groups, contrasting with the target’s simpler amine-ester architecture .
Key Observations :
- The target’s synthesis likely parallels enamine formation methods described in and , where aryl amines condense with carbonyl-containing intermediates (e.g., methyl 3-oxobutanoate derivatives) under acidic conditions .
- Compared to the cyclobutane derivative in , the target’s cyclohexyl group may require harsher conditions (e.g., higher temperatures) due to steric hindrance during alkylation .
Analytical Characterization
Table 3: Analytical Techniques and Data
Biological Activity
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing on various research findings and case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a butanoate moiety and an amino group attached to a phenyl ring substituted with a cyclohexyl group. The detailed chemical structure can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the butanoate ester and subsequent amination reactions to introduce the cyclohexyl and methylpropyl groups.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, derivatives have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.21 |
| Compound B | Escherichia coli | 0.21 |
| Compound C | Micrococcus luteus | 0.83 |
| Compound D | Candida albicans | 0.83 |
These findings suggest that the structural features of the compound contribute significantly to its biological activity.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate that while some derivatives exhibit low toxicity, others may reach IC50 values after prolonged exposure .
Table 2: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HaCat | >100 |
| Compound B | BALB/c 3T3 | >100 |
| Compound C | HaCat | <50 |
This data reveals that the compound's derivatives can be selectively toxic to certain cell types, which is crucial for therapeutic applications.
The mechanisms underlying the biological activity of this compound involve interactions with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have demonstrated that some derivatives form stable interactions within the active sites of these enzymes, suggesting a competitive inhibition mechanism .
Figure 1: Binding Interactions
The binding interactions include hydrogen bonds with key amino acids such as SER1084, ASP437, and GLY459 in DNA gyrase, which are critical for enzyme function. Such interactions not only inhibit bacterial growth but also underline the potential for developing new antibacterial agents based on this scaffold.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound in preclinical models. For example, in vivo studies demonstrated significant reductions in bacterial load in infected animal models treated with these compounds compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
